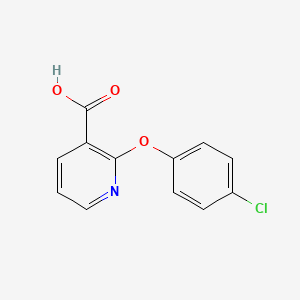

2-(4-Chlorophenoxy)nicotinic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-chlorophenoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO3/c13-8-3-5-9(6-4-8)17-11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVAZJGJEENAKRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346077 | |

| Record name | 2-(4-chlorophenoxy)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51362-37-9 | |

| Record name | 2-(4-chlorophenoxy)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Chlorophenoxy Nicotinic Acid and Its Structural Analogues

Advanced Synthetic Approaches to 2-Phenoxynicotinic Acid Frameworks

The creation of the 2-phenoxynicotinic acid scaffold, the foundational structure of 2-(4-chlorophenoxy)nicotinic acid, involves sophisticated chemical strategies. These methods are designed to be efficient and yield the desired product with high purity.

Multi-Step Reaction Pathways for Aryloxy-Pyridine Carboxylic Acid Synthesis

The synthesis of aryloxy-pyridine carboxylic acids often involves a multi-step process. A common industrial method for producing nicotinic acid, a related pyridine (B92270) carboxylic acid, is through the oxidation of 5-ethyl-2-methylpyridine (B142974) or 3-methylpyridine. nih.govresearchgate.net These processes can be carried out in either the liquid or vapor phase. google.com For instance, liquid-phase oxidation using nitric acid at high temperatures and pressures has been reported. google.com Another approach involves the vapor-phase ammoxidation of 3-picoline to 3-cyanopyridine, which is then hydrolyzed to nicotinamide (B372718) or nicotinic acid. nih.gov

The synthesis of 2-chloronicotinic acid derivatives, which are key intermediates, has also been a focus of research. researchgate.net These intermediates can then be reacted with an appropriate phenol (B47542), such as 4-chlorophenol, to introduce the aryloxy group. Microwave-assisted synthesis has been explored as an efficient method for creating 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. researchgate.net

A general multi-step synthetic route can be conceptualized as follows:

Oxidation: Starting with an appropriate alkylpyridine, an oxidation reaction is carried out to form the carboxylic acid group.

Halogenation: Introduction of a chlorine atom at the 2-position of the pyridine ring creates a reactive site.

Nucleophilic Aromatic Substitution: The chlorinated pyridine derivative is then reacted with a substituted phenol to form the desired aryloxy-pyridine carboxylic acid. researchgate.net

Sustainable Synthetic Methodologies for Nicotinic Acid Derivatives

In recent years, there has been a significant shift towards more environmentally friendly or "green" synthetic methods. For nicotinic acid and its derivatives, this includes the use of biocatalysts and greener reaction conditions. frontiersin.org Enzymatic synthesis, for example, offers high conversion rates under mild reaction conditions, reducing the high energy consumption associated with traditional chemical methods. frontiersin.org

The use of pyridine-2-carboxylic acid (P2CA) as a green and efficient catalyst has been demonstrated in the multi-component synthesis of pyrazolo[3,4-b]quinolinones. nih.gov This highlights the potential for using naturally derived or biocompatible catalysts in the synthesis of complex heterocyclic compounds. Furthermore, methods are being developed to reduce waste and use less hazardous reagents. For example, catalyst-free amination of 2-chloronicotinic acid in water under microwave irradiation presents a more sustainable alternative to traditional methods. researchgate.net

Derivatization Strategies for Structural Modification and Bioactivity Enhancement

Once the core this compound structure is obtained, it can be further modified to enhance its biological activity or to explore structure-activity relationships. This process, known as derivatization, involves adding or modifying functional groups on the molecule.

Synthesis of Hydrazide and Thiazolidinone Analogues

A common derivatization strategy involves converting the carboxylic acid group into a hydrazide. This is typically achieved by first converting the carboxylic acid to an acid chloride, followed by reaction with hydrazine (B178648) hydrate (B1144303). um.edu.myresearchgate.net These nicotinic acid hydrazide derivatives can then serve as versatile intermediates for the synthesis of a wide range of other compounds. nih.govmdpi.com

For example, these hydrazides can be reacted with various aldehydes to form Schiff bases. um.edu.myresearchgate.net Subsequent cyclization of these Schiff bases with reagents like thioglycolic acid can lead to the formation of thiazolidinone derivatives. um.edu.myresearchgate.net The synthesis of a series of 2-phenoxynicotinic acid hydrazides has been reported, with some compounds showing notable analgesic and anti-inflammatory activities. nih.gov

The general pathway for this derivatization is:

Acid Chloride Formation: The carboxylic acid is treated with a chlorinating agent like phosphorus pentachloride. um.edu.my

Hydrazide Synthesis: The resulting acid chloride is reacted with hydrazine hydrate to form the hydrazide. um.edu.myresearchgate.net

Schiff Base Formation: The hydrazide is condensed with an aromatic aldehyde. um.edu.my

Thiazolidinone Synthesis: The Schiff base undergoes cyclization with thioglycolic acid. um.edu.my

Regioselective Functionalization of the Pyridine Ring

The pyridine ring itself offers several positions for functionalization, allowing for precise control over the final structure of the molecule. Regioselective functionalization aims to introduce new substituents at specific positions on the ring. Various methods have been developed to achieve this, often taking advantage of the electronic properties of the pyridine ring. nih.gov

Techniques for regioselective functionalization include:

Directing Group-Free C-H Functionalization: Recent advances have enabled the functionalization of the meta-position of the pyridine ring without the need for a directing group. nih.gov This is achieved by temporarily converting the pyridine into a more reactive intermediate. nih.gov

Bromine-Magnesium Exchange: A tosyloxy group at the 2-position can direct a highly regioselective bromine-magnesium exchange at the 3-position of 3,5-dibromopyridine (B18299) derivatives. rsc.org

Phosphonium (B103445) Salts: Pyridines can be converted into heterocyclic phosphonium salts, which can then be transformed to introduce various functional groups, such as ethers, at the C4-position. acs.org

Minisci-type Reactions: A blocking group approach allows for the selective C-4 alkylation of pyridines using a Minisci-type reaction. nih.gov

Characterization Techniques for Newly Synthesized Compounds

After synthesis and purification, it is crucial to confirm the structure and purity of the newly created compounds. A combination of spectroscopic and analytical techniques is employed for this purpose.

Commonly used characterization techniques include:

Spectroscopy:

Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as the carbonyl group in the carboxylic acid and the N-H bonds in hydrazides. um.edu.myjetir.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the structure of the molecule, including the number and connectivity of protons and carbon atoms. um.edu.my

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. um.edu.myjetir.org

Chromatography:

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compounds and can also be used for their quantification in biological samples, often coupled with post-column derivatization to enhance detection. nih.govresearchgate.netchromatographyonline.com

Elemental Analysis: Provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in the compound, which can be compared with the calculated values for the proposed structure. nih.gov

X-ray Crystallography: For crystalline compounds, this technique can determine the precise three-dimensional arrangement of atoms in the molecule. Electron diffraction tomography can be used for nanocrystalline samples. nanomegas.com

Biological Activities and Therapeutic Potential of 2 4 Chlorophenoxy Nicotinic Acid Derivatives

Anti-inflammatory Efficacy Studies

Derivatives of nicotinic acid have shown considerable promise as anti-inflammatory agents. Research has explored their mechanisms of action in various models, revealing their potential to modulate key inflammatory pathways.

In Vitro Anti-inflammatory Mechanisms in Cellular Models

In laboratory studies using cellular models, nicotinic acid and its derivatives have demonstrated direct effects on inflammatory processes. Nicotinic acid has been shown to act on monocytes to alter the production of inflammatory mediators. nih.govnih.gov Specifically, in human monocytes stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls that triggers a strong inflammatory response, nicotinic acid significantly reduced the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). nih.govnih.gov This anti-inflammatory effect is mediated through the GPR109A receptor. nih.govnih.gov The binding of nicotinic acid to this receptor initiates a signaling cascade that ultimately inhibits the NF-κB pathway, a central regulator of inflammation. nih.gov

Furthermore, studies on various nicotinic acid derivatives have shown their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophage cells. nih.gov Some derivatives exhibited potent inhibition of inflammatory cytokines comparable to the well-known anti-inflammatory drug ibuprofen. nih.gov The anti-inflammatory properties of these compounds are often attributed to the presence of specific chemical groups, such as tannins and flavonoids, which can inhibit protein denaturation, a key step in the inflammatory process. ncsu.edu

Sustained delivery of certain anti-inflammatory compounds, which can be structurally related to the derivatives , has been shown to have a stronger inhibitory effect on the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines in macrophages. mdpi.com This suggests that the method of administration could play a role in the therapeutic efficacy of these compounds.

In Vivo Anti-inflammatory Assessment in Preclinical Models

The anti-inflammatory potential of nicotinic acid derivatives has also been confirmed in animal models of inflammation. In a study using the carrageenan-induced paw edema model in rats, a standard method for evaluating anti-inflammatory drugs, certain nicotinic acid derivatives demonstrated significant anti-inflammatory activity. nih.gov One particular derivative showed a notable reduction in paw edema, comparable to that of standard anti-inflammatory drugs. nih.gov

Another study investigating a thiosemicarbazone derivative demonstrated its effectiveness in reducing inflammatory pain in a formalin-induced nociception test. nih.gov The compound was effective in both the initial and later phases of the inflammatory response, suggesting it acts on early inflammatory mediators. nih.gov Further investigation in a compound 48/80-induced paw edema model indicated that the anti-inflammatory action of this derivative may be mediated through the inhibition of histamine (B1213489) release. nih.gov These in vivo studies provide crucial evidence for the therapeutic potential of these derivatives in treating inflammatory conditions.

Antimicrobial Spectrum and Efficacy

In addition to their anti-inflammatory properties, derivatives of nicotinic acid have been investigated for their ability to combat microbial infections. These compounds have shown a broad spectrum of activity against both bacteria and fungi.

Antibacterial Activity against Pathogenic Strains

Several studies have highlighted the antibacterial potential of nicotinic acid derivatives. Acylhydrazone derivatives of nicotinic acid have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections. nih.gov Specifically, certain acylhydrazones exhibited very low minimum inhibitory concentrations (MIC) against Staphylococcus epidermidis and MRSA strains. nih.gov

Furthermore, 1,3,4-oxadiazoline derivatives synthesized from nicotinic acid hydrazide also displayed significant antibacterial activity. nih.gov One compound with a 5-nitrofuran substituent was active against all tested bacterial strains, showing particular potency against Bacillus subtilis and Staphylococcus aureus. nih.gov Importantly, these highly active compounds did not show toxicity against normal cell lines, suggesting a favorable safety profile. nih.gov

Other research has focused on nicotinamide (B372718) derivatives, which have demonstrated activity against both Gram-positive and Gram-negative bacteria. researchgate.net One derivative, ND4, was identified as a potent inhibitor of Enterococcus faecalis. researchgate.net Newly synthesized nicotinamides have also been tested against a panel of pathogenic bacteria, including Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, and Klebsiella pneumoniae. researchgate.netnih.gov The results indicated that P. aeruginosa was the most susceptible to these compounds. nih.gov

Antifungal Activity against Fungal Pathogens

The antimicrobial activity of nicotinic acid derivatives extends to fungal pathogens. Studies have shown that these compounds can be effective against various Candida species, which are a common cause of fungal infections in humans. nih.gov Tannic acid, a polyphenolic compound, has demonstrated strong in vitro antifungal activity against both fluconazole-susceptible and -resistant Candida isolates. nih.gov This suggests that such compounds could be valuable in treating drug-resistant fungal infections. nih.gov

In the context of agricultural applications, N-(thiophen-2-yl) nicotinamide derivatives have been designed and synthesized with the aim of discovering new fungicides. mdpi.com While specific data on their antifungal spectrum is part of ongoing research, the design strategy of combining the active substructures of nicotinic acid and thiophene (B33073) holds promise for developing novel agents to combat fungal pathogens in agriculture. mdpi.com

Hypolipidemic Effects and Cardiovascular Research Implications

Nicotinic acid itself is a well-known hypolipidemic agent, capable of favorably altering the plasma lipid profile. nih.govnih.gov It is known to decrease low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol. nih.gov These effects have made it a subject of interest in cardiovascular research for the prevention of atherosclerosis and related diseases. nih.gov

The mechanism of nicotinic acid's hypolipidemic action is multifaceted. It is believed to reduce the synthesis of LDL, which is particularly beneficial for patients with certain genetic lipid disorders like familial defective apolipoprotein B-100. nih.gov The discovery of the G protein-coupled receptor GPR109A as a receptor for nicotinic acid has provided a deeper understanding of its metabolic effects. nih.gov

However, recent research has also uncovered a more complex role for nicotinic acid in cardiovascular health. Studies have identified metabolites of excess niacin, namely 2PY and 4PY, which are associated with an increased risk of major adverse cardiac events. nih.govclevelandclinic.org These metabolites appear to promote vascular inflammation, a key process in the development of atherosclerosis. nih.govclevelandclinic.orgccf.org Specifically, the 4PY metabolite has been shown to increase the expression of VCAM-1, a molecule that facilitates the adhesion of white blood cells to the walls of blood vessels, contributing to plaque formation. nih.gov This finding may help explain the "niacin paradox," where despite its cholesterol-lowering effects, niacin has not consistently been shown to reduce the risk of heart attack or stroke in clinical trials. nih.govnih.gov

These findings underscore the importance of further research into the derivatives of 2-(4-Chlorophenoxy)nicotinic acid. While the parent compound, nicotinic acid, has a complex and sometimes contradictory role in cardiovascular health, its derivatives may offer more targeted therapeutic benefits with fewer adverse effects. The anti-inflammatory and potential hypolipidemic properties of these derivatives, as suggested by preliminary in vitro and in vivo studies, warrant continued investigation to fully elucidate their therapeutic potential in managing cardiovascular disease and other inflammatory and infectious conditions.

Modulation of Serum Lipoprotein Profiles

Derivatives of nicotinic acid, a class to which this compound belongs, are recognized for their significant impact on plasma lipid and lipoprotein concentrations. nih.gov Pharmacological application of these compounds instigates a broad-spectrum modification of the lipid profile, which is a cornerstone of their therapeutic potential. nih.govnih.gov The most distinguished effect is the substantial elevation of high-density lipoprotein (HDL) cholesterol levels. nih.gov

Clinical and experimental studies have consistently demonstrated the efficacy of nicotinic acid and its analogues in managing dyslipidemia. In a study involving patients with type II hyperlipidemia, administration of nicotinic acid resulted in a 37.3% increase in HDL cholesterol. nih.gov Concurrently, it produced marked reductions in other key lipid parameters: total cholesterol fell by 16.3%, triglycerides by 25.5%, and low-density lipoprotein (LDL) cholesterol by 23.7%. nih.gov Similar potent effects were observed in experimental studies on albino rats, where nicotinic acid administration led to a highly significant decrease in serum total cholesterol, triglycerides, and LDL cholesterol, alongside a significant increase in HDL cholesterol. nih.gov

A particularly noteworthy effect of these compounds is the reduction of lipoprotein(a) [Lp(a)], an independent risk factor for cardiovascular disease. nih.govredheracles.net Treatment with nicotinic acid has been shown to lower Lp(a) concentrations by as much as 36.4%. nih.gov Mechanistic studies indicate that this reduction is not due to an increased catabolic rate of Lp(a) but rather to a decreased rate of its synthesis. nih.gov While the baseline concentration of Lp(a) is strongly determined by genetic factors at the LPA gene locus, the lipid-lowering effect of nicotinic acid appears to be independent of an individual's LPA genotype. redheracles.net An analogue, acipimox, has also been shown to produce similar, though smaller, changes in lipoprotein concentrations. nih.gov

Table 1: Effect of Nicotinic Acid on Serum Lipoprotein Profiles in Hyperlipidemic Patients

| Lipoprotein/Lipid | Percentage Change | Reference |

| High-Density Lipoprotein (HDL) | ▲ 37.3% | nih.gov |

| Lipoprotein(a) [Lp(a)] | ▼ 36.4% | nih.gov |

| Triglycerides (TG) | ▼ 25.5% | nih.gov |

| Low-Density Lipoprotein (LDL) | ▼ 23.7% | nih.gov |

| Total Cholesterol (TC) | ▼ 16.3% | nih.gov |

Anti-atherosclerotic Properties and Cardiovascular Risk Reduction

The modulation of lipoprotein profiles by nicotinic acid derivatives is strongly linked to a reduction in the progression of atherosclerosis and a lower risk of cardiovascular events. nih.govnih.gov Historically, clinical trials have shown that nicotinic acid can reduce cardiovascular risk, and it has been used for decades in both primary and secondary prevention of coronary heart disease. nih.govdroracle.ai The therapeutic raising of HDL cholesterol, in particular, is considered a key mechanism for these benefits, appearing to be at least as effective as comparable reductions in LDL cholesterol for mitigating atherosclerosis progression. nih.gov

Beyond their effects on lipids, these compounds exhibit potentially anti-atherogenic properties through lipoprotein-independent mechanisms. Nicotinic acid can directly modulate the function of immune cells involved in atherosclerosis, such as monocytes and macrophages. nih.gov In activated human monocytes, it reduces the secretion of pro-inflammatory mediators including TNF-α, interleukin-6, and monocyte chemoattractant protein-1 (MCP-1). nih.gov It also potently inhibits monocyte adhesion to vascular endothelium and reduces monocyte chemotaxis, critical steps in the formation of atherosclerotic plaques. nih.gov These anti-inflammatory effects are mediated by the G protein-coupled receptor GPR109A. nih.gov

However, the role of nicotinic acid in cardiovascular risk reduction has become more complex with recent findings. Large-scale clinical trials, such as HPS2-THRIVE and AIM-HIGH, found that adding niacin to statin therapy did not provide an additional reduction in major cardiovascular events, despite favorable lipid modifications. droracle.ainih.gov These results led to a re-evaluation of its widespread use in modern statin-treated populations. nih.gov Furthermore, recent research has identified a potential paradoxical effect, linking excess niacin intake to an increased risk of cardiovascular disease. clevelandclinic.org This research discovered that terminal metabolites of niacin breakdown, specifically N1-methyl-2-pyridone-5-carboxamide (2PY) and N1-methyl-4-pyridone-3-carboxamide (4PY), are associated with a higher incidence of major adverse cardiovascular events. clevelandclinic.orgmedpagetoday.com Mechanistic studies suggest that the 4PY metabolite, in particular, promotes vascular inflammation, which may counteract the benefits of LDL lowering. clevelandclinic.org

Antidiabetic Potential and Glycemic Regulation

Inhibition of Carbohydrate-Hydrolyzing Enzymes

A key strategy in managing type 2 diabetes is to control postprandial hyperglycemia by delaying carbohydrate digestion. mdpi.com This is often achieved by inhibiting key carbohydrate-hydrolyzing enzymes in the small intestine, namely α-amylase and α-glucosidase. nih.govnih.gov Recent research has identified certain nicotinic acid derivatives as novel inhibitors of these enzymes. nih.gov

A library of new nicotinic acid derivatives, specifically modified at the 6th position of the pyridine (B92270) ring, was evaluated for this inhibitory activity. nih.gov Several compounds demonstrated significant, micromolar-level inhibition. For α-amylase, compounds 8 and 44 were notable inhibitors, with IC₅₀ values of 20.5 µM and 58.1 µM, respectively. nih.gov Compound 44 was particularly effective, achieving an enzyme inactivation level of approximately 72%, which surpassed the efficacy of the reference drug, acarbose. nih.gov

Against α-glucosidase, a different set of derivatives, compounds 35 and 39 , showed potent activity with IC₅₀ values of 32.9 µM and 26.4 µM, respectively, which are comparable to acarbose. nih.gov These compounds also produced a significantly enhanced level of enzyme inhibition at saturation (around 80-90%). nih.gov Mechanistic studies revealed that these promising derivatives function as noncompetitive inhibitors for both enzymes. nih.gov This mode of inhibition can offer advantages for regulating enzyme function compared to competitive inhibitors and opens a new avenue for developing improved hypoglycemic agents. nih.gov

Table 2: Inhibitory Activity of Nicotinic Acid Derivatives against Carbohydrate-Hydrolyzing Enzymes

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Mechanism | Reference |

| 8 | α-Amylase | 20.5 | Noncompetitive | nih.gov |

| 44 | α-Amylase | 58.1 | Noncompetitive | nih.gov |

| 35 | α-Glucosidase | 32.9 | Noncompetitive | nih.gov |

| 39 | α-Glucosidase | 26.4 | Noncompetitive | nih.gov |

| Acarbose (Control) | α-Amylase | - | - | nih.gov |

| Acarbose (Control) | α-Glucosidase | - | - | nih.gov |

Impact on Glucose Metabolism in Experimental Models

The antidiabetic potential of nicotinic acid derivatives has been explored in various experimental models, revealing complex effects on glucose metabolism and glycemic control.

Certain derivatives have shown direct glucose-lowering efficacy. A study on 4-phenoxynicotinamide derivatives, which act as agonists for the TGR5 receptor, identified compound 23g as a potent agent. nih.gov In db/db mice, a model for type 2 diabetes, a single oral dose of this compound significantly reduced blood glucose levels. nih.gov Furthermore, it caused a 49% reduction in the area under the blood glucose curve during an oral glucose tolerance test (OGTT) in normal mice, indicating improved glucose handling. nih.gov This effect was linked to a significant, dose-dependent increase in glucagon-like peptide-1 (GLP-1) secretion. nih.gov

Conversely, other studies highlight a more nuanced, and sometimes detrimental, impact of nicotinic acid on glucose homeostasis. While beneficial for lipids, niacin therapy can be associated with modest increases in fasting glucose (around 4-5%) and HbA1c levels. nih.gov More recent research in diet-induced obesity (DIO) mouse models demonstrated that niacin can exacerbate β-cell lipotoxicity. nih.gov This negative effect was mediated through the upregulation of the niacin receptor GPR109A and the transcription factor PPARγ2, creating a "vicious cycle" in the presence of high fatty acids. nih.gov This led to elevated blood glucose, impaired glucose tolerance, and reduced insulin (B600854) secretion in the mice. nih.gov Interestingly, these detrimental effects could be alleviated by co-administration with incretin (B1656795) drugs, such as the DPP-4 inhibitor sitagliptin (B1680988), which was found to inhibit the GPR109A/PPARγ2 axis. nih.gov The combination of sitagliptin and niacin in DIO mice resulted in improved glucose tolerance and insulin secretion, suggesting a potential strategy to harness the lipid benefits of niacin while mitigating its adverse glycemic effects. nih.gov

Table 3: Effects of Nicotinic Acid Derivatives on Glucose Metabolism in Experimental Models

| Derivative/Compound | Experimental Model | Key Findings | Mechanism of Action | Reference |

| Compound 23g (4-phenoxynicotinamide derivative) | db/db Mice & ICR Mice | Reduced blood glucose; Improved oral glucose tolerance. | TGR5 Agonist; Increased GLP-1 secretion. | nih.gov |

| Niacin | Diet-Induced Obesity (DIO) Mice | Exacerbated β-cell lipotoxicity; Impaired glucose tolerance and insulin secretion. | Upregulation of GPR109A and PPARγ2. | nih.gov |

Other Emerging Biological Activities

Neuropharmacological Effects and Central Nervous System Research

Nicotinic acid and its derivatives are recognized as key mediators of neuronal development and survival within the central nervous system (CNS). semanticscholar.orgnih.gov Their biological importance extends beyond their role as vitamin B3, as they are precursors to the essential coenzymes NAD and NADP, which are crucial for cellular energy production and regulate a host of signaling pathways involved in gene expression, DNA repair, and cell death. nih.gov This has led to research into their neuroprotective role in a variety of neuropathological conditions. semanticscholar.org

Studies have explored the therapeutic potential of nicotinic acid derivatives in major neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's diseases, as well as in cases of ischemic injury and psychiatric disorders like schizophrenia. semanticscholar.orgnih.govnih.gov The underlying mechanisms for these neuropharmacological effects are multifaceted. One key area of research focuses on the nicotinic acetylcholine (B1216132) receptors (nAChRs), which are widely distributed throughout the CNS. nih.gov These receptors are involved in regulating neuronal excitability and neurotransmitter release, and they play a role in fundamental physiological processes such as cognition, anxiety, and the central processing of pain. nih.gov Dysfunction of nAChR signaling, particularly of the predominant α7 and α4β2 subtypes in the brain, is implicated in the pathophysiology of numerous neurological and neurodevelopmental disorders, making them a significant therapeutic target for nicotinic acid-related compounds. nih.gov

Anticancer Research and Antitumor Potential

Derivatives of this compound have emerged as a focal point in oncology research, with studies highlighting their potential as cytotoxic agents against various human cancer cell lines. Research into novel nicotinic acid-based compounds has led to the synthesis of derivatives with significant anticancer activity, primarily through the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. nih.gov

In one significant study, two novel derivatives, identified as compounds 5b and 5c, were synthesized and evaluated for their cytotoxic effects. These compounds were tested against a panel of 60 human cancer cell lines, with further detailed investigation against HCT-15 (colon cancer), PC-3 (prostate cancer), and CF-295 (a cancer cell line). nih.gov Compound 5c, in particular, demonstrated superior cytotoxic potential when compared to the established anticancer drug doxorubicin (B1662922) against both HCT-15 and PC-3 tumor cell lines. nih.gov Furthermore, its efficacy was found to be more potent and selective towards the HCT-15 cell line than the multi-kinase inhibitor sorafenib. nih.gov

The primary mechanism behind the antitumor activity of compound 5c was identified as potent and selective VEGFR-2 inhibition. nih.gov It exhibited a half-maximal inhibitory concentration (IC₅₀) of 0.068 μM for VEGFR-2, showing greater selectivity for this receptor over others like the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor-β (PDGFR-β). nih.gov Mechanistic studies revealed that compound 5c reduces the total and phosphorylated levels of VEGFR-2 and induces apoptosis, which was confirmed by a 4.3-fold increase in caspase-3 levels. nih.gov

The broader family of nicotinic acid derivatives has gained considerable attention in the development of anticancer drugs due to their wide range of biological activities. Nicotinic acid itself, a form of vitamin B3, plays a complex role in cancer. While essential for genomic stability, certain cancers can exploit it for their growth. researchgate.net This has led to research into inhibitors of enzymes like nicotinic acid phosphoribosyltransferase (NAPRT), which is crucial for the conversion of nicotinic acid to NAD+, as a potential strategy to sensitize cancer cells to other therapies. researchgate.net

Interactive Data Table: Cytotoxicity of Nicotinic Acid Derivatives

Antioxidant Activity Investigations

In addition to their anticancer properties, derivatives of this compound have been investigated for their antioxidant potential. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. nih.govclinmedjournals.org Niacin and its derivatives have been recognized for their antioxidant capabilities. nih.govclinmedjournals.org

The same study that highlighted the anticancer effects of novel nicotinic acid derivatives also explored their antioxidant activity. nih.gov The antioxidant potential was assessed by measuring the levels of superoxide (B77818) dismutase (SOD), a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical into either ordinary molecular oxygen or hydrogen peroxide. nih.gov The results were promising, with compound 5c exhibiting an SOD level that was nearly comparable to that of ascorbic acid, a well-known antioxidant. nih.gov This suggests that these derivatives possess a dual functionality, acting as both cytotoxic and antioxidant agents. nih.gov

The antioxidant properties of nicotinic acid (niacin) are believed to contribute to its protective effects against oxidative stress-induced cell damage. nih.govclinmedjournals.org Studies have shown that nicotinamide, a related compound, can inhibit oxidative damage in cellular components like lipids and proteins. nih.gov The mechanism of action is thought to involve the role of niacin as a precursor to NAD(P)H, which is essential for the glutathione (B108866) reductase enzyme to regenerate the potent intracellular antioxidant, glutathione. clinmedjournals.org Research on various niacin-related compounds has also demonstrated their ability to scavenge different types of free radicals. nih.gov

Interactive Data Table: Antioxidant Activity of Compound 5c

Molecular Mechanisms and Cellular Interactions of 2 4 Chlorophenoxy Nicotinic Acid

Receptor-Ligand Interactions and Target Identification

The primary molecular target for nicotinic acid is the hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A. nih.govwikipedia.org This receptor is a member of the class A G protein-coupled receptor (GPCR) family and is expressed in various cell types, including adipocytes, immune cells like macrophages and monocytes, keratinocytes, and colonic epithelial cells. nih.govnih.gov Endogenous ligands for HCAR2 include the ketone body β-hydroxybutyrate (β-OHB) and butyrate. nih.govwikipedia.org While nicotinic acid is a potent agonist, the concentrations required to activate HCAR2 are typically higher than those achieved through a normal diet, making its effects relevant in pharmacological contexts. wikipedia.orgdrugbank.com

Activation of HCAR2 by nicotinic acid initiates a signaling cascade through its coupling with the Gi/o family of G proteins. nih.gov This interaction leads to the inhibition of adenylyl cyclase, a key enzyme responsible for the synthesis of cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels affects the activity of downstream effectors like protein kinase A (PKA). drugbank.comresearchgate.net This mechanism is fundamental to many of nicotinic acid's cellular effects, including the inhibition of lipolysis in fat cells. wikigenes.org

Structural studies have revealed the specific interactions that facilitate the binding of nicotinic acid to HCAR2. The binding pocket is located deep within the receptor's transmembrane domains. nih.gov Key residues crucial for agonist recognition and binding have been identified:

Arginine (R111): Forms a salt bridge with the carboxyl group of nicotinic acid. nih.govnih.gov

Tyrosine (Y87) and Tyrosine (Y284): Engage in hydrogen bonding and other interactions with the ligand. nih.govnih.gov

Serine (S179): Forms hydrogen bonds that help stabilize the ligand in the binding pocket. nih.gov

Upon agonist binding, a conformational change is induced in the receptor, which is then propagated to the G-protein-coupling interface, leading to the dissociation of the Gαi subunit from the Gβγ dimer and subsequent downstream signaling. nih.gov

Table 1: HCAR2 (GPR109A) Agonist Affinity and Potency

| Compound | Type | Affinity (EC₅₀) | Notes |

|---|---|---|---|

| Niacin (Nicotinic Acid) | Synthetic/Drug | 0.06–0.25 µM nih.gov | Potent agonist, but requires pharmacological doses. wikipedia.org |

| MK-6892 | Synthetic | 0.016 µM (16 nM) nih.gov | Highly potent and selective HCAR2 agonist. nih.gov |

| Acipimox | Synthetic/Drug | 2.6–6 µM nih.gov | Niacin analog used as an antidyslipidemic agent. nih.gov |

| β-hydroxybutyrate (β-OHB) | Endogenous | ~0.9 mM nih.gov | Primary endogenous ligand, especially during ketosis. nih.gov |

This table is interactive. You can sort and filter the data.

The interaction of nicotinic acid with its receptor triggers specific enzymatic activation pathways. The activation of the Gi-coupled HCAR2 can lead to the activation of phospholipase A₂ (PLA₂). This, in turn, initiates the cyclooxygenase (COX) pathway, leading to the synthesis of prostaglandins (B1171923) like prostaglandin (B15479496) D₂ (PGD₂) and prostaglandin E₂ (PGE₂). wikigenes.org This prostaglandin synthesis is a key mechanism behind some of nicotinic acid's physiological effects, particularly in macrophages and skin cells. wikipedia.org

Separately from receptor-mediated pathways, nicotinic acid, due to its pyridine (B92270) structure, can directly inhibit certain enzymes. In vitro studies have demonstrated that at therapeutic concentrations, nicotinic acid can act as an inhibitor of specific cytochrome P450 (CYP) enzymes. The mechanism of inhibition is believed to involve the coordination of the pyridine nitrogen atom with the heme iron of the enzyme. nih.gov

Table 2: Inhibition of Human Cytochrome P450 Enzymes by Nicotinic Acid

| Enzyme | Inhibition Constant (Ki) | Note |

|---|

This table is interactive. You can sort and filter the data.

Intracellular Signaling Cascades

The binding of nicotinic acid to its receptor initiates a cascade of intracellular events that go beyond the initial G-protein signal, influencing critical cellular metabolic and regulatory networks.

Nicotinic acid is a fundamental precursor for the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), an essential coenzyme in countless metabolic redox reactions and a required substrate for various signaling enzymes. nih.govnih.gov Cells utilize nicotinic acid to synthesize NAD+ through a salvage pathway known as the Preiss-Handler pathway. nih.gov

The key enzymatic steps in this pathway are:

Nicotinate phosphoribosyltransferase (NAPRT): This enzyme catalyzes the conversion of nicotinic acid into nicotinic acid mononucleotide (NAMN). nih.gov

Nicotinamide mononucleotide adenylyltransferases (NMNATs): These enzymes then adenylate NAMN to form nicotinic acid adenine dinucleotide (NAAD). nih.gov

NAD+ synthase (NADSYN): In the final step, this enzyme amidates NAAD to produce NAD+. nih.gov

Maintaining NAD+ homeostasis is critical for cellular health, energy metabolism, DNA repair, and the function of NAD+-dependent enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). nih.gov A decline in cellular NAD+ levels is associated with aging and various metabolic diseases. sorbonne-nouvelle.fr By serving as a substrate for the Preiss-Handler pathway, nicotinic acid can help replenish cellular NAD+ pools.

The activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ, by nicotinic acid is an important, albeit indirect, signaling outcome. PPARs are ligand-activated transcription factors that form heterodimers with the retinoid X receptor (RXR) to regulate the expression of genes involved in lipid metabolism, inflammation, and adipogenesis. nih.gov

Nicotinic acid does not directly bind to and activate PPARγ. Instead, the activation is mediated by downstream products of the HCAR2 signaling pathway. As described in section 4.1.2, HCAR2 activation in macrophages stimulates the PLA₂/COX pathway, resulting in the production of prostaglandins, such as 15-deoxy-Δ(12,14)-prostaglandin J₂ (15d-PGJ₂). wikigenes.org These prostaglandins are potent endogenous ligands for PPARγ. wikigenes.org By binding to and activating PPARγ, these mediators induce the transcription of PPARγ target genes, contributing to the anti-inflammatory and cholesterol transport-related effects observed with nicotinic acid treatment in macrophages. wikigenes.org

Cellular Response and Functional Regulation

The culmination of nicotinic acid-induced signaling cascades results in a diverse range of cellular responses and functional regulations, which vary depending on the cell type.

In immune cells such as monocytes and macrophages, activation of HCAR2 exerts potent anti-inflammatory effects. This includes the reduced secretion of pro-inflammatory cytokines like TNF-α and interleukin-6 in response to inflammatory stimuli. nih.gov This effect is mediated by GPR109A and appears to be independent of the prostaglandin pathway in monocytes. researchgate.net Furthermore, nicotinic acid can inhibit monocyte adhesion and chemotaxis, key processes in the inflammatory response during atherosclerosis. researchgate.net

In colonic epithelial cells and immune cells, GPR109A signaling, activated by both niacin and the microbial metabolite butyrate, promotes anti-inflammatory properties and is crucial for inducing regulatory T cells. nih.govnih.gov This highlights a role for the receptor in maintaining gut immune homeostasis.

In cancer cell lines, activation of GPR109A has been shown to inhibit cell survival and suppress tumor growth, suggesting a potential role in regulating cell proliferation and apoptosis. researchgate.net The degradation of nicotinic acid itself is a biological process, with some bacteria like Bacillus niacini possessing specific enzymatic pathways to catabolize it. researchgate.net

Table of Mentioned Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| 2-(4-Chlorophenoxy)nicotinic acid | - |

| Nicotinic Acid | Niacin, Vitamin B3 |

| Hydroxycarboxylic acid receptor 2 | HCAR2, GPR109A |

| Cyclic Adenosine Monophosphate | cAMP |

| Protein Kinase A | PKA |

| β-hydroxybutyrate | β-OHB |

| MK-6892 | - |

| Acipimox | - |

| Phospholipase A₂ | PLA₂ |

| Cyclooxygenase | COX |

| Prostaglandin D₂ | PGD₂ |

| Prostaglandin E₂ | PGE₂ |

| Cytochrome P450 2D6 | CYP2D6 |

| Nicotinamide Adenine Dinucleotide | NAD+ |

| Nicotinate phosphoribosyltransferase | NAPRT |

| Nicotinic acid mononucleotide | NAMN |

| Nicotinamide mononucleotide adenylyltransferases | NMNATs |

| Nicotinic acid adenine dinucleotide | NAAD |

| NAD+ synthase | NADSYN |

| Sirtuins | - |

| Poly(ADP-ribose) polymerases | PARPs |

| Peroxisome Proliferator-Activated Receptor gamma | PPARγ |

| Retinoid X receptor | RXR |

| 15-deoxy-Δ(12,14)-prostaglandin J₂ | 15d-PGJ₂ |

| Tumor necrosis factor alpha | TNF-α |

| Interleukin-6 | IL-6 |

Modulation of Inflammatory Cytokine Production

Research on nicotinic acid demonstrates its ability to modulate the production of various inflammatory cytokines. nih.govresearchgate.net Studies on human monocytes have shown that nicotinic acid can reduce the secretion of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) when these cells are activated by lipopolysaccharide (LPS), a component of bacterial cell walls. nih.gov This anti-inflammatory effect is believed to be mediated, at least in part, through the G protein-coupled receptor GPR109A. nih.govnih.gov

Despite these findings for nicotinic acid, there is no specific research available that investigates whether this compound exhibits similar or different effects on cytokine production. The addition of a 4-chlorophenoxy group to the nicotinic acid structure could significantly alter its binding affinity for receptors like GPR109A or its interaction with intracellular signaling pathways, but without direct experimental evidence, any potential effects remain speculative.

Regulation of Lipid Biosynthesis and Catabolism

Nicotinic acid is well-established as a broad-spectrum lipid-modifying agent. nih.govnih.govwjgnet.com Its primary mechanisms are thought to involve the inhibition of lipolysis in adipose tissue, which reduces the flow of free fatty acids to the liver, thereby decreasing the synthesis of triglycerides and very-low-density lipoprotein (VLDL). nih.govwjgnet.com Furthermore, nicotinic acid can inhibit the enzyme diacylglycerol acyltransferase-2 (DGAT2), which is crucial for the final step in triglyceride synthesis. nih.govdrugbank.com It also affects high-density lipoprotein (HDL) metabolism, leading to increased levels of this "good cholesterol." nih.govcapes.gov.br

As with cytokine modulation, there is a lack of specific studies on how this compound regulates lipid biosynthesis and catabolism. The structural similarity to other lipid-lowering agents, such as fibrates which also feature a phenoxy group, might suggest a potential role in lipid metabolism, possibly through interaction with peroxisome proliferator-activated receptors (PPARs). However, this is purely conjectural. Without dedicated research on this compound, it is impossible to detail its specific molecular targets or its efficacy in regulating lipid pathways.

Structure Activity Relationship Studies and Rational Design of 2 4 Chlorophenoxy Nicotinic Acid Analogues

Elucidation of Pharmacophoric Requirements

The term "pharmacophore" refers to the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying the pharmacophore of 2-(4-Chlorophenoxy)nicotinic acid is crucial for designing more potent and selective analogues.

Impact of Substituents on Pyridine (B92270) and Phenoxy Moieties

The pyridine ring and the phenoxy group are two key components of the this compound scaffold. Modifications to these moieties have a significant impact on the molecule's biological activity.

The pyridine nucleus is a versatile heterocyclic compound that is a common feature in many FDA-approved drugs. nih.gov Its nitrogen atom can participate in hydrogen bonding with biological targets, which can greatly influence a drug's pharmacokinetic properties. nih.gov The pyridine ring can be easily substituted at various positions, allowing for the fine-tuning of its electronic and steric properties to optimize interactions with a target receptor. nih.gov For instance, replacing a phenyl ring with a pyridine ring in certain compounds has been shown to improve biological potency by over 500 times. nih.gov Furthermore, the introduction of a pyridine moiety can enhance metabolic stability and cellular permeability. nih.gov

In the case of this compound analogues, the nature and position of substituents on both the pyridine and phenoxy rings are critical. For example, in a series of niclosamide-based colistin (B93849) potentiators, which share a similar substituted aromatic amide linkage, the presence and position of chloro and nitro groups on the aniline (B41778) ring were found to be important for activity. mdpi.com Specifically, niclosamide, which contains a 5-chlorosalicylic acid ring linked to a 2-chloro-4-nitroaniline (B86195) ring, has demonstrated the ability to enhance the activity of the antibiotic colistin. mdpi.com

| Compound/Analogue | Modification | Impact on Activity |

| Niclosamide Analogue | Replacement of the nitro group with an azide | Retained synergy with colistin mdpi.com |

| Niclosamide Analogue | Replacement of the nitro group with a methyl ester | Retained synergy with colistin mdpi.com |

| Benztropine Analogue | Replacement of 4'-F with 4'-Cl in the (S)-2-carboalkoxy series | Slightly reduced DAT binding affinity but maintained high dopamine (B1211576) uptake inhibition potency researchgate.net |

Influence of Linker Modifications on Biological Activity and Selectivity

Studies on other classes of compounds have demonstrated the profound effect of linker modifications. For example, in a series of pleconaril (B1678520) analogues, replacing an oxygen atom with a sulfur atom in the propyl linker resulted in a decrease in antiviral activity. nih.gov Conversely, in studies of pyrrole/imidazole polyamides, the introduction of an oxime linkage at the C-terminus led to a roughly 20-fold increase in the potency of the compounds. caltech.edu These findings highlight the importance of the linker in orienting the key pharmacophoric groups for optimal interaction with the biological target.

Computational Chemistry and Molecular Modeling Applications

In recent years, computational chemistry and molecular modeling have become indispensable tools in drug discovery and development. These techniques allow researchers to simulate and predict the behavior of molecules at the atomic level, providing valuable insights that can guide the design of new and improved therapeutic agents.

In Silico Screening and Virtual Ligand Design

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS). nih.gov

The process of virtual screening typically involves several steps:

Target Selection and Preparation: A three-dimensional structure of the target protein is obtained, often from X-ray crystallography or homology modeling. nih.govnih.gov The binding site is identified and prepared for docking. nih.gov

Ligand Library Preparation: A database of small molecules is prepared for docking. This can include commercially available compounds, natural products, or virtually designed molecules. nih.gov

Docking: The ligand molecules are computationally "docked" into the binding site of the target protein. researchgate.net Docking programs use scoring functions to predict the binding affinity and pose of each ligand. nih.govresearchgate.net

Hit Selection and Refinement: The top-scoring compounds are selected as "hits" and can be further evaluated experimentally. nih.gov

Pharmacophore modeling is another powerful tool used in virtual screening. mdpi.com A pharmacophore model represents the essential steric and electronic features that a molecule must possess to bind to a specific target. mdpi.com This model can then be used to rapidly screen large databases for compounds that match the pharmacophore query. mdpi.com

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to predict the binding mode of a small molecule ligand to its protein target. nih.govresearchgate.net The results of a docking study can provide valuable information about the key interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions. researchgate.net

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can provide a more dynamic and realistic view. nih.govresearchgate.net MD simulations track the movements of atoms and molecules over time, allowing researchers to study the conformational changes that occur upon ligand binding and to assess the stability of the ligand-protein complex. nih.govresearchgate.netresearchgate.net The combination of molecular docking and MD simulations is a powerful approach for predicting binding modes and affinities with greater accuracy. researchgate.net

For example, in a study of waldiomycin and its analogue, molecular docking was used to identify the most likely binding poses, and MD simulations were then used to refine these poses and calculate the binding free energies. nih.gov These simulations revealed the structural differences responsible for the higher potency of waldiomycin. nih.gov

Stereochemical Considerations in Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological properties.

The synthesis of 2-chloro-4-nitrobenzoic acid, a related compound, was found to result in a static disorder in the crystal structure, indicating the presence of multiple conformations. doi.org This highlights the importance of characterizing the stereochemistry and conformational preferences of these molecules to fully understand their structure-activity relationships.

Preclinical Data on this compound Not Publicly Available

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of publicly available information regarding the preclinical pharmacological and toxicological investigations of the specific chemical compound This compound . The detailed research findings required to populate the requested article structure—including in vitro efficacy, enzyme inhibition kinetics, in vivo animal model studies, pharmacodynamic biomarker evaluation, and toxicokinetic characterization—could not be located for this particular molecule.

The search did yield extensive information on the parent compound, nicotinic acid (also known as niacin or vitamin B3), and its various derivatives. This body of research covers a broad spectrum of preclinical and clinical investigations, detailing its mechanisms of action, metabolic pathways, and therapeutic applications, particularly in the management of dyslipidemia.

For instance, studies on nicotinic acid have established its role as an agonist for the G-protein coupled receptor 109A (GPR109A), which mediates its anti-lipolytic effects. wjgnet.comcaymanchem.com The metabolism of nicotinic acid is also well-documented, proceeding through two primary pathways: a high-affinity conjugation pathway forming nicotinuric acid, and a low-affinity, high-capacity amidation pathway that leads to the formation of nicotinamide (B372718) and its subsequent metabolites. nih.govresearchgate.net

Furthermore, research into various derivatives of nicotinic acid is ongoing. For example, studies on N-(aryloxy)-2-chloronicotinamides, which share a chlorinated nicotinic acid core, have been conducted to explore their potential as herbicides. usda.gov Other research has focused on nicotinic acetylcholine (B1216132) receptor (nAChR) modulators, some of which are complex molecules derived from or analogous to nicotinic compounds, for potential use in treating addiction and central nervous system disorders. nih.gov

However, despite the breadth of research into nicotinic acid and related compounds, specific preclinical data for This compound remains elusive in the public domain. This suggests that the compound may be a novel or proprietary chemical entity with limited or no published research, or a research chemical that has not undergone significant pharmacological investigation. Without access to specific studies on this compound, a scientifically accurate and detailed article adhering to the requested outline cannot be generated.

Preclinical Pharmacological and Toxicological Investigations of 2 4 Chlorophenoxy Nicotinic Acid

Toxicokinetic Characterization and Metabolic Pathway Elucidation.

Assessment of Absorption, Distribution, and Elimination

No specific data on the absorption, distribution, and elimination of 2-(4-Chlorophenoxy)nicotinic acid was found in preclinical studies.

Identification of Major Metabolites and Biotransformation Pathways

There is no available information identifying the major metabolites or describing the biotransformation pathways of this compound.

Preclinical Safety Pharmacology Assessment

Specific preclinical safety pharmacology assessments for this compound are not documented in the available literature.

Evaluation of Organ-Specific Responses

Detailed evaluations of organ-specific responses to this compound in preclinical models have not been publicly reported.

Strategies for Mitigating Potential Undesirable Biological Effects

Without identified undesirable biological effects, there are no documented strategies for their mitigation in the context of this compound.

Advanced Research Methodologies and Future Directions for 2 4 Chlorophenoxy Nicotinic Acid Research

Application of Omics Technologies in Understanding Compound Action

Omics technologies provide a holistic view of the molecular changes induced by a compound within a biological system. By simultaneously measuring entire sets of molecules like transcripts, proteins, and metabolites, researchers can identify the specific pathways and targets modulated by 2-(4-Chlorophenoxy)nicotinic acid.

Integrated transcriptomic and proteomic analyses are powerful tools for elucidating the mechanism of action of bioactive compounds. mdpi.com By measuring changes in gene expression (transcriptomics) and protein abundance (proteomics) following treatment with this compound, researchers can identify the molecular targets and signaling cascades affected by the compound. This dual approach provides a more comprehensive picture than either technique alone, confirming that changes in gene transcription translate to functional changes at the protein level. nih.gov

For instance, in studies of similar bioactive molecules, combined omics has been used to identify differentially expressed genes (DEGs) and differentially abundant proteins (DAPs) involved in critical cellular processes. mdpi.com This approach allows for the deconvolution of complex biological responses and the identification of key regulatory hubs. In the context of this compound, this could reveal novel targets beyond its expected mode of action, potentially uncovering new therapeutic applications.

Table 1: Potential Pathways and Processes Identifiable by Transcriptomics and Proteomics

| Category | Potential Pathways and Processes Modulated | Relevance to Compound Action |

|---|---|---|

| Metabolism | Carbon Metabolism, Amino Acid Biosynthesis, Lipid Metabolism, Glycolysis/Gluconeogenesis, Citrate Cycle (TCA) mdpi.comnih.gov | Understanding the compound's influence on cellular energy and biosynthetic pathways. |

| Cellular Processes | Protein Processing in Endoplasmic Reticulum, Endocytosis, mRNA Surveillance Pathway mdpi.com | Revealing effects on protein quality control, cellular uptake mechanisms, and gene expression regulation. |

| Signaling | Oxidative Phosphorylation, Glutathione (B108866) Metabolism mdpi.com | Identifying impacts on cellular respiration and antioxidant defense systems. |

| Immunity/Stress | Phagosome, Proteasome mdpi.com | Uncovering modulation of immune responses and protein degradation pathways. |

Studies on inhibitors of enzymes like Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) have demonstrated that metabolomics can reveal significant alterations in amino acid, purine, and pyrimidine (B1678525) metabolism, as well as in core energy pathways like glycolysis and the TCA cycle. nih.gov Applying this to this compound could elucidate how it affects cellular bioenergetics and nucleotide synthesis, providing a detailed map of its metabolic influence. nih.govnih.gov

Table 2: Metabolic Pathways Potentially Perturbed by this compound

| Metabolic Pathway | Key Metabolites | Potential Implication |

|---|---|---|

| Amino Acid Metabolism | Glycine, Serine, Threonine, Alanine, Aspartate, Glutamate mdpi.comnih.gov | Alterations in protein synthesis, neurotransmitter levels, and cellular building blocks. |

| Lipid Metabolism | Fatty Acids, Bile Acids, Acylcarnitines nih.gov | Impact on membrane composition, energy storage, and signaling molecules. |

| Energy Metabolism | Glucose, Pyruvate, Lactate, TCA Cycle Intermediates nih.gov | Modulation of cellular energy production through glycolysis and the citric acid cycle. |

| Nucleotide Metabolism | Purines, Pyrimidines nih.gov | Effects on DNA/RNA synthesis and cellular energy currency (e.g., ATP). |

Integration of Nanotechnology for Targeted Delivery

A significant challenge in pharmacology is ensuring that a drug reaches its intended target in the body at the right concentration. Nanotechnology offers innovative solutions for the targeted delivery of therapeutic agents like nicotinic acid and its analogues. nih.gov By encapsulating the compound in nanocarriers, it is possible to improve its bioavailability, control its release profile, and reduce potential side effects. nih.gov

One promising approach involves the use of inorganic-organic nanohybrids, such as Layered Double Hydroxides (LDH). nih.gov These materials can intercalate drug molecules like nicotinic acid between their layers, protecting them from degradation and allowing for sustained release. Coating these LDH-drug hybrids with pH-responsive polymers, like Eudragit® S100, can further refine the delivery system, enabling drug release only in specific environments, such as the distal portions of the gastrointestinal tract. nih.gov This strategy not only enhances the therapeutic efficacy but also improves the compound's biocompatibility. nih.gov

Exploration of Combination Therapies with this compound Analogues

The therapeutic landscape is increasingly moving towards combination therapies to target diseases from multiple angles. Analogues of this compound, particularly nicotinic acid (niacin) itself, have been extensively studied in combination with other lipid-lowering agents. nih.govnih.gov These combinations can offer synergistic effects, leading to more comprehensive management of conditions like mixed dyslipidemia. nih.govnih.gov

For instance, combining niacin with statins, fibrates, or cholesterol absorption inhibitors has been shown to achieve lipid level targets that are often unattainable with monotherapy. nih.govnih.gov The choice of combination is tailored to the patient's specific lipid profile. nih.gov

Table 3: Efficacy of Combination Therapies Involving Nicotinic Acid Analogues for Mixed Dyslipidemia

| Combination Therapy | Change in Total Cholesterol (TC) | Change in LDL-C | Change in Triglycerides (TG) | Change in HDL-C |

|---|---|---|---|---|

| Statin + Niacin | -25.2% | -43.0% | -18.5% | +16.7% |

| Statin + Fibrates | -23.7% | -44.6% | -29.3% | +18.4% |

| Niacin + Fibrates | -11.3% | -23.5% | -39.3% | +28.6% |

| Statin + Ezetimibe | -30.0% | -55.5% | -17.1% | +7.1% |

Data adapted from a study on elderly patients with mixed dyslipidemia. nih.gov

These findings suggest that analogues of this compound could be valuable components of future combination regimens, potentially offering improved outcomes in cardiovascular and metabolic diseases.

Future Perspectives in Medicinal Chemistry and Therapeutic Development

The future of medicinal chemistry for compounds like this compound is being shaped by technological innovation and a deeper understanding of molecular biology. boehringer-ingelheim.com The goal is to design and synthesize novel analogues with enhanced potency, selectivity, and improved pharmacokinetic properties. nih.gov

Key future directions include:

Structure-Based Drug Design: Utilizing high-resolution structural data of target proteins to design molecules that fit perfectly into their binding sites. This "molecular locksmith" approach enables the creation of highly selective and powerful drugs. boehringer-ingelheim.com

Computational Chemistry and AI: Employing artificial intelligence and computer algorithms to virtually screen millions of potential molecules and predict their properties. This accelerates the discovery process by identifying the most promising candidates for laboratory synthesis. boehringer-ingelheim.com

Development of Novel Analogues: Synthesizing new derivatives by modifying the core structure of this compound. For example, creating N-(thiophen-2-yl) nicotinamide derivatives has led to the discovery of compounds with significant fungicidal activity, highlighting the potential for developing analogues for diverse applications. mdpi.com

Biocatalytic Synthesis: Shifting from traditional chemical synthesis to more sustainable and efficient biocatalytic processes using enzymes. This "green chemistry" approach is gaining traction for the production of nicotinic acid and its derivatives. nih.gov

By leveraging these advanced strategies, medicinal chemists aim to overcome the limitations of existing therapies and develop the next generation of drugs based on the this compound scaffold. researchgate.net

Q & A

Basic Research Questions

Q. What are the key structural characterization techniques for 2-(4-chlorophenoxy)nicotinic acid, and how do they inform experimental design?

- Methodological Answer : X-ray crystallography is critical for resolving the compound’s stereochemistry and intramolecular interactions. For example, studies on structurally similar phenoxyalkanoic acids (e.g., 2-(4-chlorophenoxy)propionic acid) reveal that hydrogen bonding between the carboxylic acid group and the chlorophenoxy moiety stabilizes the planar configuration . Complementary techniques like FT-IR and NMR spectroscopy can validate functional groups (e.g., the chlorophenoxy ring and carboxylic acid) and monitor proton environments during synthesis .

Q. How is this compound synthesized, and what are common optimization challenges?

- Methodological Answer : Synthesis often involves coupling nicotinic acid derivatives with 4-chlorophenol via nucleophilic substitution or esterification. For instance, analogous compounds like 2-(4-chlorophenoxy)acetic acid are synthesized using POCl₃ as a coupling agent in refluxing chloroform . Challenges include controlling regioselectivity and minimizing side products (e.g., di-substituted byproducts). Reaction optimization may require adjusting stoichiometry, temperature, and solvent polarity .

Q. What analytical methods are recommended for purity assessment and quantification?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is standard for quantifying purity. For trace impurities, LC-MS or GC-MS can identify degradation products or unreacted precursors. Calibration against certified reference materials (e.g., Clofibric Acid, CAS 882-09-7) ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound derivatives?

- Methodological Answer : Discrepancies often arise from differences in experimental models (e.g., microbial vs. mammalian systems). For example, microbial degradation of 2-(4-chlorophenoxy)propionic acid in sand filters produces 4-CPP as a transient metabolite, while mammalian liver microsomes yield glucuronide conjugates . To reconcile findings, use isotope-labeled analogs (e.g., ¹³C or deuterium) in mass spectrometry to track pathway-specific intermediates .

Q. What experimental strategies are effective for studying the environmental persistence of this compound?

- Methodological Answer : Simulate environmental conditions (e.g., aqueous photolysis at pH 5–9, soil column leaching) to assess degradation kinetics. For instance, microbial pesticide removal studies show that rapid sand filters with 10.5 min residence time reduce phenoxy acid concentrations by 60–80% via adsorption and biodegradation . Pair these with QSAR models to predict half-lives based on substituent electronegativity and logP values .

Q. How can the pharmacological activity of this compound be evaluated in vitro?

- Methodological Answer : Target-specific assays (e.g., PPAR-α receptor binding for hypolipidemic effects) are critical. For clofibric acid derivatives, in vitro assays using HepG2 cells measure HDL-c upregulation via luciferase reporter systems . Dose-response curves (0.1–100 µM) and cytotoxicity controls (MTT assays) validate selectivity and therapeutic index .

Q. What computational approaches aid in designing derivatives with enhanced bioactivity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts interactions between the chlorophenoxy moiety and target proteins (e.g., fungal CYP51 for antifungal activity). For structure-activity relationships (SAR), DFT calculations optimize electronic properties (e.g., HOMO-LUMO gaps) to enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.